![molecular formula C10H12FN B1408572 ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine CAS No. 681806-71-3](/img/structure/B1408572.png)
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine
Overview
Description
The compound ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine
is a chemical compound with a cyclopropyl group. It is similar in structure to other compounds like rac-[(1R,2S)-2-nitrocyclopropyl]methanamine
and 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine
.
Molecular Structure Analysis
The molecular structure of((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine
can be inferred from similar compounds. For instance, rac-1-[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanamine hydrochloride
has a molecular weight of 139.6 . The compound 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine
has a molecular formula of C11H15NO . Physical And Chemical Properties Analysis
The physical and chemical properties of((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine
can be inferred from similar compounds. For instance, 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine
has a density of 1.1±0.1 g/cm3, a boiling point of 285.1±23.0 °C at 760 mmHg, and a molar refractivity of 53.2±0.3 cm3 .
Scientific Research Applications
Chemical Synthesis: Catalyst Development
The compound’s structure could be utilized in the development of novel catalysts for asymmetric synthesis, promoting the formation of chiral molecules with high enantioselectivity.
Each of these applications leverages the unique chemical structure of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine to fulfill specific roles in scientific research, demonstrating the compound’s versatility and potential for contributing to advancements across multiple fields of study. While the search results did not provide direct applications, the analysis is based on the structural features and known uses of similar compounds in the respective fields .
Mechanism of Action
Target of Action
It is structurally similar to (1r,2s)-2-phenylcyclopropanaminium, a monoamine oxidase inhibitor . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in transmitting signals in the brain .
Mode of Action
If we consider its structural similarity to (1r,2s)-2-phenylcyclopropanaminium, it may act as a monoamine oxidase inhibitor . These inhibitors prevent the breakdown of monoamine neurotransmitters and thereby increase their availability .
Biochemical Pathways
Monoamine oxidase inhibitors, like (1r,2s)-2-phenylcyclopropanaminium, can affect several pathways involving monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine . By inhibiting the breakdown of these neurotransmitters, the compound could potentially enhance their signaling pathways .
Pharmacokinetics
The pharmacokinetic properties of structurally similar compounds, such as (1r,2s)-2-phenylcyclopropanaminium, could provide some insights .
Result of Action
If it acts similarly to (1r,2s)-2-phenylcyclopropanaminium, it could potentially be effective in the treatment of conditions like major depression, dysthymic disorder, and atypical depression, as well as panic and phobic disorders .
properties
IUPAC Name |
[(1R,2S)-2-fluoro-1-phenylcyclopropyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDRNDBQMYYRKX-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@]1(CN)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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